alpha-Methyl-m-tyrosine

説明

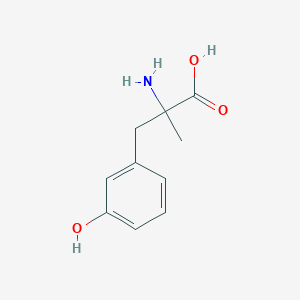

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHPJJJZLQXPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883357 | |

| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-96-4, 62-25-9 | |

| Record name | α-Methyl-m-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-m-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tyrosine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-α-methyl-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYL-M-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UL7R46488 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Biochemical Interactions of Alpha Methyl Meta Tyrosine

Biosynthetic Pathways and Endogenous Formation of AMMT

While not an endogenously produced compound in the classical sense, AMMT can be formed in biological systems from specific precursors and acts as a substrate for enzymes within the catecholamine synthesis pathway.

Role of Tyrosine Hydroxylase in AMMT Synthesis from Specific Precursors (e.g., alpha-methylphenylalanine)

The formation of AMMT in the body can occur via the action of tyrosine hydroxylase on the precursor alpha-methylphenylalanine (AMPA). Research in rat striatum has shown that alpha-methyl-m-tyramine, a downstream metabolite of AMMT, is formed by the enzyme tyrosine hydroxylase using AMPA as a substrate. nih.gov This enzymatic action hydroxylates AMPA at the meta position of its phenyl ring, converting it into alpha-methyl-m-tyrosine. This process indicates that tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, can accept this unnatural amino acid as a substrate. nih.govsigmaaldrich.cn The inhibition of tyrosine hydroxylase with its well-known inhibitor, alpha-methyl-p-tyrosine (AMPT), was found to reduce the formation of m-tyramine, further suggesting the enzyme's role in this metabolic conversion. nih.gov

Identification of Intermediates in AMMT Endogenous Production

Once formed, AMMT is recognized by other enzymes in the catecholamine biosynthetic pathway. uobasrah.edu.iquoanbar.edu.iq It is accepted by the enzyme aromatic L-amino acid decarboxylase (AADC), which converts it to alpha-methyl-m-tyramine. nih.gov This intermediate can be further metabolized. The entire pathway demonstrates that AMMT and its precursor are processed sequentially by the same enzymes that synthesize endogenous catecholamines. This leads to the production of metaraminol (B1676334), which acts as an α-agonist. uobasrah.edu.iqchemicalbook.com This metabolic activation pathway is a key feature of AMMT's mechanism. uobasrah.edu.iq In studies on adrenergic neurons, AMMT is converted to metaraminol through the noradrenaline synthetic pathway, ultimately displacing norepinephrine (B1679862) from its neuronal stores. nih.gov

Enzymatic and Transporter Modulation by AMMT

AMMT's influence on the nervous system stems from its interactions with enzymes and its ability to modulate catecholamine levels.

Inhibition of Dopamine (B1211576) (DA) and Norepinephrine (NE) Reuptake Mechanisms in Brain Tissue

This compound has been described as an inhibitor of dopamine and norepinephrine uptake. Its administration leads to the depletion of these neurotransmitters. Studies have shown that dopamine uptake inhibitors, such as bupropion, can selectively reverse the dopamine depletion caused by AMMT, providing evidence for its effects on the dopamine system in vivo. nih.gov Similarly, norepinephrine reuptake inhibitors like duloxetine, thionisoxetine, or desipramine (B1205290) have been shown to antagonize the norepinephrine depletion induced by AMMT. nih.gov This indicates that AMMT's effect involves reducing norepinephrine levels, an action that can be countered by blocking the norepinephrine transporter.

Aromatic L-Amino Acid Decarboxylase (AADC) Blocking Activity

Contrary to being an inhibitor, evidence suggests that this compound is a substrate for aromatic L-amino acid decarboxylase (AADC). uobasrah.edu.iquoanbar.edu.iq The enzyme acts on AMMT to decarboxylate it, a key step in its conversion to the pharmacologically active metabolite, metaraminol. uobasrah.edu.iq This is supported by research on other α-methyl amino acids, which are known to be decarboxylated by AADC, sometimes leading to a decarboxylation-dependent transamination that can inactivate the enzyme. tandfonline.com However, the primary interaction described for AMMT is its role as a precursor that is processed by AADC, not one that blocks it. uobasrah.edu.iquoanbar.edu.iq A related compound, α-fluoromethyl-m-tyrosine, has been investigated as an AADC inhibitor. nih.gov

Influence on Catecholamine Synthesis in Specific Physiological Contexts

This compound influences catecholamine synthesis primarily by acting as a substrate for the enzymes in the biosynthetic pathway, leading to the formation of "false transmitters" like metaraminol. uobasrah.edu.iqnih.govchemicalbook.com This process effectively reduces the synthesis and storage of endogenous norepinephrine. nih.gov For example, in rats, pretreatment with AMMT reduced myocardial norepinephrine to less than 10% of control levels. nih.gov This depletion of norepinephrine stores is a central aspect of its pharmacological effect.

In a specific research context, inhibiting noradrenaline synthesis with alpha-methyl-p-tyrosine was found to increase the conversion of this compound to metaraminol. nih.gov This suggests that by blocking the primary pathway, more of the enzymatic machinery is available to process AMMT, enhancing the production of its metabolites. nih.gov This property has been utilized in experimental models, for instance, where AMMT is used to induce norepinephrine depletion to test the efficacy of antidepressant drugs that act as norepinephrine reuptake inhibitors. nih.gov Another context is its use in the treatment of shock, where its conversion to the α-agonist metaraminol is the desired therapeutic effect. uobasrah.edu.iqchemicalbook.com

Interactive Data Tables

Table 1: Enzymatic Interactions of this compound (AMMT)

| Enzyme | Interaction with AMMT | Precursor(s) | Product(s) | Effect |

| Tyrosine Hydroxylase | Substrate | alpha-methylphenylalanine | This compound | Synthesis of AMMT. nih.gov |

| Aromatic L-Amino Acid Decarboxylase (AADC) | Substrate | This compound | alpha-methyl-m-tyramine | Metabolic activation. uobasrah.edu.iqnih.gov |

| Dopamine β-hydroxylase | Substrate (for intermediate) | alpha-methyl-m-tyramine | Metaraminol | Formation of false transmitter. uobasrah.edu.iqnih.gov |

Table 2: Influence of AMMT on Neurotransmitter Systems

| Neurotransmitter System | Effect of AMMT Administration | Interacting Compound Class | Effect of Interaction |

| Dopamine (DA) | Depletion | Dopamine Reuptake Inhibitors (e.g., bupropion) | Reversal of DA depletion. nih.gov |

| Norepinephrine (NE) | Depletion | Norepinephrine Reuptake Inhibitors (e.g., duloxetine) | Antagonism of NE depletion. nih.gov |

Effects on Noradrenaline and Adrenaline Levels in Hypothalamus

Research into the pharmacological effects of this compound has demonstrated its significant impact on the levels of noradrenaline and adrenaline within the hypothalamus. The primary mechanism of action is not through the inhibition of catecholamine synthesis, a characteristic of its isomer alpha-methyl-p-tyrosine, but rather through its metabolic conversion to metaraminol. karger.comacpjournals.org This metabolite functions as a "false neurotransmitter." karger.comderangedphysiology.com

Once formed, metaraminol is taken up into noradrenergic nerve terminals and stored in vesicles, where it displaces endogenous noradrenaline. derangedphysiology.com This displacement leads to a depletion of the natural neurotransmitter from its storage sites.

A key study using a pharmacological model in fetal and neonatal rats provided direct evidence of this effect in the hypothalamus. nih.gov Systemic treatment with this compound resulted in a substantial depletion of hypothalamic noradrenaline and adrenaline. nih.gov The observed reduction in the concentration of both catecholamines was greater than 50%. nih.gov This finding highlights the potent effect of the compound on the noradrenergic and adrenergic systems within this specific brain region.

Table 1: Effect of this compound on Hypothalamic Noradrenaline and Adrenaline

| Compound | Brain Region | Neurotransmitter | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Hypothalamus | Noradrenaline | >50% depletion | nih.gov |

| This compound | Hypothalamus | Adrenaline | >50% depletion | nih.gov |

Differential Impact on Dopamine Concentrations

In contrast to its profound effects on noradrenaline and adrenaline, this compound demonstrates a notably different and more nuanced interaction with the dopaminergic system in the hypothalamus. The same pharmacological study that revealed significant depletion of noradrenaline and adrenaline found that treatment with this compound alone did not alter the concentration of dopamine in the hypothalamus. nih.gov

This differential impact underscores that the compound's primary mechanism, acting via its metabolite metaraminol to displace catecholamines, is selective for the noradrenergic and adrenergic systems over the dopaminergic system within the hypothalamus. derangedphysiology.comnih.gov

Further investigation in the same study highlighted this selectivity. When neonatal rats were treated with a combination of this compound and the neurotoxin 6-hydroxydopamine (which targets catecholaminergic neurons), a 25% decrease in the level of dopamine was observed. nih.gov This suggests that while this compound by itself does not deplete hypothalamic dopamine, the dopaminergic system can be affected when a secondary challenge is introduced. This finding reinforces the compound's differential mechanism of action. nih.gov

Table 2: Differential Effect of this compound on Hypothalamic Dopamine

| Treatment | Brain Region | Neurotransmitter | Observed Effect | Reference |

|---|---|---|---|---|

| This compound (alone) | Hypothalamus | Dopamine | Unchanged | nih.gov |

| This compound + 6-hydroxydopamine | Hypothalamus | Dopamine | 25% decrease | nih.gov |

Neurobiological and Pharmacological Research Applications of Alpha Methyl Meta Tyrosine

Investigations in Central Nervous System Models

Analysis of AMMT Concentrations in Specific Brain Regions (e.g., Rat Striatum)

Research has demonstrated that following administration, AMMT and its metabolites can be detected in specific brain regions. In rat models, the striatum, a key area for motor control and reward, has been a focus of these investigations. Studies have quantified the concentration of AMMT and its derivatives in striatal tissue to understand its distribution and persistence in the brain. For instance, after the administration of alpha-methylphenylalanine (AMPA), a precursor to AMMT, alpha-methyl-m-tyramine was found in the rat striatum at a concentration of 42 ng/g. nih.gov

Effects of AMMT on Endogenous Monoamine Metabolites (e.g., alpha-methyl-m-tyramine)

AMMT administration has been shown to influence the levels of endogenous monoamine metabolites. A key finding is the formation of alpha-methyl-m-tyramine in the rat striatum, which is believed to occur through the action of the enzyme tyrosine hydroxylase on the substrate alpha-methylphenylalanine (AMPA). nih.govnih.gov This suggests that AMMT can be metabolized within the brain, leading to the production of "false neurotransmitters" that can interfere with normal monoaminergic signaling.

Interestingly, the combined administration of alpha-methyl-p-tyrosine (AMPT) and AMPA resulted in a decrease in the striatal concentration of alpha-methyl-m-tyramine. nih.gov This finding provides further evidence for the role of tyrosine hydroxylase in the formation of alpha-methyl-m-tyramine from AMPA. nih.gov

| Treatment | Striatal Concentration of alpha-methyl-m-tyramine |

| AMPA (100 mg/kg) | 42 ng/g nih.gov |

| AMPT + AMPA (100 mg/kg each) | Reduced nih.gov |

Modulation of [3H]Dopamine Uptake in Hypothalamic Tissue

The influence of AMMT extends to the modulation of neurotransmitter reuptake mechanisms. While direct studies on AMMT's effect on dopamine (B1211576) uptake in hypothalamic tissue are specific, related compounds offer insights. For example, research on alpha-methyl-p-tyrosine (AMPT), a competitive inhibitor of tyrosine hydroxylase, has shown that it can lead to a reduction in newly synthesized dopamine. wikipedia.org This depletion of dopamine can, in turn, affect the dynamics of dopamine transport. wikipedia.org Although not a direct measure of AMMT's effect, this highlights how manipulation of the catecholamine synthesis pathway can impact neurotransmitter uptake processes in various brain regions, including the hypothalamus.

Application of AMMT in Pharmacological Models of Catecholamine Deficiency in Developing Organisms

AMMT and its analogs have been utilized to create pharmacological models of catecholamine deficiency, which are crucial for understanding the role of these neurotransmitters in development. By inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, compounds like alpha-methyl-p-tyrosine (AMPT) can induce a state of catecholamine depletion. wikipedia.orgebi.ac.uk This approach has been used in various animal models, including developing organisms, to investigate the consequences of reduced catecholamine levels on neuronal development and function. karger.combiologists.com For example, studies in dogfish have shown that AMPT can effectively reduce the ability to increase circulating catecholamines in response to stimuli. biologists.com Such models are invaluable for exploring the neurodevelopmental implications of impaired catecholamine signaling.

Exploration of AMMT's Neuropsychiatric Relevance

Antidepressant-like Properties Associated with Monoamine System Modulation

The modulation of monoamine systems by compounds like AMMT has been a key area of investigation in the context of neuropsychiatric disorders, particularly depression. The monoamine hypothesis of depression posits that a deficiency in the brain of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine is a key etiological factor. mdpi.com

Research has shown that inhibiting catecholamine synthesis with alpha-methyl-p-tyrosine (AMPT) can induce depressive symptoms in human subjects and reverse the effects of certain antidepressants. nih.gov This suggests that a functional catecholaminergic system is necessary for maintaining a normal mood state and for the therapeutic action of some antidepressant medications. tandfonline.com For instance, the antidepressant-like effects of certain compounds in animal models were abolished by pretreatment with AMPT, indicating that their mechanism of action is dependent on the availability of noradrenaline and/or dopamine. tandfonline.com These findings underscore the importance of the monoamine system in the pathophysiology and treatment of depression and highlight the utility of tools like AMPT in elucidating these mechanisms. acs.orgnih.gov

| Compound/Drug | Interaction with AMPT | Implication for Antidepressant-like Effect |

| OS-B (Ocimum sanctum fraction) | AMPT abolished the suppressing effects on immobility. | Dependent on monoaminergic systems. |

| Imipramine | AMPT abolished the suppressing effects on immobility. | Dependent on monoaminergic systems. |

| MISE (Mangifera indica seed extract) | AMPT inhibited the anti-immobility effect. acs.org | Involves noradrenergic and/or dopaminergic pathways. acs.org |

| Reboxetine | AMPT inhibited the anti-immobility effect. acs.org | Involves noradrenergic and/or dopaminergic pathways. acs.org |

| HEA (Alpinia zerumbet extract) | AMPT prevented the antidepressant-like effects. tandfonline.com | Dependent on noradrenaline and/or dopamine availability. tandfonline.com |

Stimulant Effects Linked to Neurotransmitter Dynamics

Alpha-methyl-m-tyrosine (α-MMT) has been investigated for its effects on the central nervous system, with some research characterizing it as having stimulant properties. Its influence on locomotor activity and behavior is intricately linked to its complex interactions with catecholamine neurotransmitter systems, primarily involving dopamine and norepinephrine. nih.gov The compound's effects are not straightforward, as they involve multiple, sometimes opposing, neurochemical actions that modulate neuronal firing and neurotransmitter availability.

The primary mechanism of α-MMT's action is indirect; it serves as a precursor to its pharmacologically active metabolite, alpha-methyl-m-tyramine (α-MMTA). nih.gov Research has demonstrated that α-MMTA is the agent responsible for the significant neurochemical changes observed following α-MMT administration. Studies in which the conversion of α-MMT to α-MMTA was blocked by a decarboxylase inhibitor showed a marked reduction in the depletion of dopamine, confirming the central role of the metabolite. nih.gov

The interaction of α-MMT and its metabolite with neurotransmitter dynamics involves a dual mechanism:

Inhibition of Neurotransmitter Synthesis : Both α-MMT and α-MMTA have been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine and norepinephrine. nih.gov This inhibition reduces the de novo synthesis of these neurotransmitters. nih.govpsychiatryonline.org

Release of Stored Neurotransmitters : The metabolite α-MMTA actively releases dopamine from neuronal storage sites. Research using striatal slices has shown that α-MMTA can displace both newly synthesized and previously stored dopamine. nih.gov

This dual action creates a complex neurochemical environment. Initially, after administration, α-MMT can lead to an increase in dopamine metabolism. nih.gov However, over a period of hours, the inhibitory effect on synthesis and the continued release lead to a net depletion of dopamine and its metabolites, such as homovanillic acid (HVA) and dihydroxyphenylacetic acid. nih.gov

Research on spontaneous locomotor activity in rats reveals the nuanced effects of α-MMT on behavior. One study found that while α-MMT administration reduced brain concentrations of both norepinephrine (NA) and dopamine (DA), spontaneous locomotor activity remained high. nih.gov This sustained activity was attributed to the formation of metaraminol (B1676334) from α-MMT, which appears to functionally substitute for the depleted catecholamines in certain neuronal pools. nih.gov In contrast, the related compound α-methyl-p-tyrosine (αMPT) produced a fall in locomotor activity that directly correlated with the reduction in NA and DA levels. nih.gov

The table below summarizes key research findings on the effects of this compound on neurotransmitter systems and associated behaviors.

| Parameter | Effect of this compound (α-MMT) | Associated Finding | Reference(s) |

| Dopamine (DA) Concentration | Depletion in the striatum | Mediated by the active metabolite α-MMTA, which both inhibits synthesis and releases stored DA. | nih.gov |

| Norepinephrine (NA) Concentration | Reduction | α-MMT administration leads to decreased brain NA levels. | nih.gov |

| Tyrosine Hydroxylase Activity | Inhibition | α-MMT and its metabolite α-MMTA inhibit this rate-limiting enzyme in catecholamine synthesis. | nih.gov |

| Dopamine Metabolism | Initial increase, followed by a decrease | Striatal homovanillic acid (HVA) levels first rise and then fall below control levels. | nih.gov |

| Spontaneous Locomotor Activity | Maintained or unchanged | Despite NA and DA depletion, activity remains high, an effect attributed to the formation of metaraminol. | nih.gov |

| Neurotransmitter Release | Release of stored dopamine | The metabolite α-MMTA releases both newly synthesized and exogenously accumulated ³H-DA from striatal slices. | nih.gov |

Isomeric Distinctions and Comparative Neurochemical Studies

Comparative Analysis of Alpha-Methyl-meta-Tyrosine versus Alpha-Methyl-para-Tyrosine (Metyrosine)

A comparative analysis of alpha-methyl-m-tyrosine and its more widely studied isomer, alpha-methyl-p-tyrosine (metyrosine), reveals critical differences in their formation, localization, and enzymatic interactions.

There are significant distinctions between the isomers regarding their origins. Endogenous tyrosine is synthesized in mammals from the essential amino acid phenylalanine by the enzyme phenylalanine hydroxylase. wikipedia.org However, its alpha-methylated counterparts are not typically formed through this primary pathway.

Alpha-Methyl-para-Tyrosine (Metyrosine): Metyrosine (B1676540) is a synthetic compound and is not known to be formed endogenously. wikipedia.orgguidechem.com Its presence and localization in the body are a direct result of external administration. Following administration, it is distributed throughout the body, where it exerts its effects, with a significant portion being excreted unchanged. wikipedia.orgnih.gov

Alpha-Methyl-meta-Tyrosine: This compound is also primarily considered an unnatural, exogenous amino acid. guidechem.comchemicalbook.comchemicalbook.in However, its non-methylated precursor, m-tyrosine, can be formed endogenously in certain plants and as a byproduct of phenylalanine oxidation when reactive oxygen species are elevated. frontiersin.org While direct endogenous synthesis of this compound in mammals is not established, it is known to be a substrate for enzymes in the catecholamine pathway and is metabolized to the sympathomimetic amine, metaraminol (B1676334). guidechem.comchemicalbook.comchemicalbook.innih.gov The hypothesis that blood pressure reduction by this compound is mediated by its amine metabolites requires that the compound be decarboxylated in tissues. ahajournals.org

The primary distinction between the two isomers lies in the specific enzymes they target within the catecholamine biosynthetic pathway.

Alpha-Methyl-meta-Tyrosine: In contrast, this compound primarily acts as an inhibitor of Aromatic L-amino acid Decarboxylase (AADC), the enzyme responsible for the conversion of L-DOPA to dopamine (B1211576). nih.gov Some research also indicates that related alpha-methylated amino acids can inhibit tyrosine hydroxylase and act as inhibitors of AADC. wikipedia.org Furthermore, this compound can act as a substrate for AADC, which converts it into alpha-methyl-m-tyramine, a precursor to the "false transmitter" metaraminol. guidechem.comchemicalbook.comchemicalbook.in This compound displaces norepinephrine (B1679862) from storage vesicles, leading to a sympathomimetic effect.

Table 1: Comparative Analysis of alpha-Methyltyrosine Isomers

| Feature | This compound | alpha-Methyl-p-tyrosine (Metyrosine) |

|---|---|---|

| Primary Enzyme Target | Aromatic L-amino acid Decarboxylase (AADC) nih.gov | Tyrosine Hydroxylase (TH) wikipedia.orgebi.ac.uk |

| Biochemical Pathway Step | Inhibits conversion of L-DOPA to Dopamine. | Inhibits the rate-limiting conversion of Tyrosine to L-DOPA. chemicalbook.com |

| Primary Neurochemical Effect | Blocks dopamine synthesis from L-DOPA; can be converted to a false neurotransmitter (Metaraminol). chemicalbook.comchemicalbook.in | Reduces overall biosynthesis of all catecholamines (dopamine, norepinephrine, epinephrine). wikipedia.orgnih.gov |

| Endogenous Formation | Not established; considered an unnatural amino acid. chemicalbook.comchemicalbook.in | Not known to be formed endogenously. wikipedia.orgguidechem.com |

Differences in Endogenous Formation and Localization

Methodological Considerations for Isomer-Specific Research in Neurobiology

The distinct biological activities of this compound and metyrosine necessitate precise, isomer-specific methodologies in neurobiological research to avoid misinterpretation of results.

The separation and purification of these isomers are critical. High-Performance Liquid Chromatography (HPLC) is a fundamental technique employed to separate and quantify the different isomers, ensuring the purity of the compound being studied. nih.gov Methodologies have been developed not only to separate the meta- and para-isomers but also to resolve different stereoisomers (e.g., cis and trans), which can be achieved through crystallization or chromatographic procedures. google.com

In the context of molecular imaging, the synthesis of radiolabeled versions of these amino acids, such as with Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) underscores the importance of isomer specificity. iiarjournals.org For instance, ¹⁸F-labeled alpha-fluoromethyl-m-tyrosine has been investigated as a potential PET imaging agent for tumors that overexpress the AADC enzyme. nih.gov The development of automated separation and purification systems for producing specific radiolabeled isomers allows for consistent, high-purity production for clinical and research applications, reducing radiation exposure and ensuring that the observed signal is from the correct tracer. nih.gov These advanced analytical and radiochemical methods are indispensable for accurately investigating the unique roles of each isomer in neurochemistry and pathophysiology.

Analytical Methodologies for Alpha Methyl Meta Tyrosine Research

Chemical Ionization Gas Chromatography Mass Spectrometry (C.I.G.C.M.S.) for Quantitative Analysis of AMMT and its Metabolites

Chemical Ionization Gas Chromatography-Mass Spectrometry (C.I.G.C.M.S.) is a powerful analytical method utilized for the quantitative determination of alpha-methyl-m-tyrosine and its derivatives. nih.gov This technique combines the separation capabilities of gas chromatography with the sensitive detection and molecular weight determination offered by mass spectrometry using chemical ionization. C.I.G.C.M.S. has been successfully applied to determine the concentration of isomers of alpha-methyltyramine, including the meta form, in biological tissues. nih.gov

In this method, the sample is first derivatized to increase the volatility and thermal stability of the analytes for gas chromatographic separation. Following separation on the GC column, the eluted compounds enter the mass spectrometer's ion source. In chemical ionization mode, a reagent gas is introduced, which becomes ionized by the electron beam. These reagent gas ions then react with the analyte molecules in the gas phase through proton transfer or other ion-molecule reactions. This "soft" ionization technique typically results in less fragmentation and a more prominent molecular ion or pseudo-molecular ion, which is essential for accurate molecular weight determination and quantification.

The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of the target compounds, such as alpha-methyl-m-tyramine, even in complex biological matrices. nih.gov

Application of Advanced Techniques in Biological Matrices (e.g., Rat Striatal Tissue)

The striatum, a key region of the brain, is often a focus of neurochemical research. The analysis of compounds like AMMT and its metabolites in rat striatal tissue provides valuable insights into their effects on neurotransmitter systems. C.I.G.C.M.S. has been effectively used to measure the concentrations of AMMT's metabolite, alpha-methyl-m-tyramine, within this specific biological matrix. nih.gov

Research has demonstrated the ability of C.I.G.C.M.S. to quantify endogenous and drug-induced levels of various neurochemicals in the rat striatum. For instance, studies have measured the concentration of alpha-methyl-m-tyramine in rat striatal tissue following the administration of precursor compounds. nih.gov One such study found that after treating rats with alpha-methylphenylalanine (AMPA), the striatal concentration of alpha-methyl-m-tyramine was 42 ng/g. nih.gov This level of sensitivity highlights the suitability of the technique for neuropharmacological investigations.

The findings from these analyses have contributed to understanding the metabolic pathways of related compounds. For example, it has been suggested that the formation of alpha-methyl-m-tyramine in the rat striatum occurs through the action of the enzyme tyrosine hydroxylase on the substrate AMPA. nih.gov

Research Findings on Metabolite Concentrations in Rat Striatum nih.gov

| Compound | Treatment | Concentration in Rat Striatum (ng/g) |

| alpha-Methyl-m-tyramine | Administration of AMPA (100 mg/kg) | 42 |

| alpha-Methyldopamine | Administration of AMPA (100 mg/kg) | 13.5 |

| alpha-Methyl-p-tyramine | Administration of AMPT (100 mg/kg) | 13.7 |

| alpha-Methyldopamine | Administration of AMPT (100 mg/kg) | 274 |

Emerging Research Avenues and Future Directions for Alpha Methyl Meta Tyrosine Studies

Further Elucidation of Selective Enzymatic Targets and their Kinetic Profiles

A primary area for future research is the detailed characterization of AMMT's interactions with specific enzymes. The current understanding points primarily to its role as an inhibitor of Aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for the final step in the synthesis of catecholamines and serotonin (B10506).

Initial studies identified DL-alpha-Methyl-m-tyrosine as an inhibitor of AADC, which prevents the conversion of neurotransmitter precursors into their active forms. This inhibitory action is a key aspect of its mechanism. However, the specifics of this interaction, including its kinetics, require more in-depth investigation. For instance, studies on related compounds like α-methyl-DL-phenylalanine have shown competitive inhibition of AADC. tandfonline.com Future studies should aim to establish a detailed kinetic profile for AMMT, including its inhibition constant (Ki) and the precise nature of its binding to AADC.

Interestingly, some reports suggest that AMMT is significantly more potent than the well-known drug methyldopa (B1676449) in most aspects, except for its ability to inhibit AADC. karger.com This seeming contradiction highlights the need for more definitive research to clarify the potency and selectivity of AMMT as an AADC inhibitor. Furthermore, research into fluorinated derivatives of AMMT, such as alpha-fluoromethyl-m-tyrosine, has shown that these compounds are also promising AADC inhibitors, potentially for use as PET imaging agents for neuroendocrine tumors which have high concentrations of the enzyme. nih.gov

Future research should systematically:

Determine the kinetic parameters (Ki, IC50, type of inhibition) of AMMT with purified human AADC.

Compare the inhibitory profile of AMMT with that of other AADC inhibitors like methyldopa and carbidopa.

Investigate whether AMMT or its metabolites interact with other key enzymes in neurotransmitter pathways, such as tyrosine hydroxylase or dopamine (B1211576) β-hydroxylase, to fully map its enzymatic selectivity. wikipedia.orgtandfonline.com

Table 1: Enzymatic Interactions of Alpha-Methyl-meta-Tyrosine and Related Compounds

| Compound | Enzyme Target | Observed Effect | Research Focus |

|---|---|---|---|

| alpha-Methyl-m-tyrosine (AMMT) | Aromatic L-amino acid decarboxylase (AADC) | Inhibition. | Elucidate kinetic profile (Ki, IC50), confirm potency relative to other inhibitors. |

| This compound (AMMT) | Dopamine β-hydroxylase | Precursor for the enzyme's action, leading to metaraminol (B1676334) formation. karger.com | Investigate the efficiency of this conversion and its impact on neurotransmitter pools. |

| alpha-Fluoromethyl-m-tyrosine | Aromatic L-amino acid decarboxylase (AADC) | Potent irreversible inhibition. nih.gov | Development as a PET imaging agent for tumors. nih.gov |

| alpha-Methyldopa | Aromatic L-amino acid decarboxylase (AADC) | Inhibition. karger.com | Comparative studies with AMMT to understand differences in activity. |

Comprehensive Mapping of AMMT's Neurotransmitter System Modulation

The most distinctive feature of AMMT is its function as a precursor to a "false neurotransmitter." karger.com Unlike its isomer AMPT which primarily blocks neurotransmitter synthesis, AMMT is metabolized within neurons to produce an active substance that alters neurotransmission. wikipedia.orgebi.ac.uk This mechanism offers a more nuanced way of modulating synaptic activity.

Beyond its role in the norepinephrine (B1679862) system, AMMT has also been described as an inhibitor of dopamine and norepinephrine uptake. Some studies also suggest it can influence the serotonin system. biolife-publisher.it The interplay between these different actions—AADC inhibition, false neurotransmitter production, and potential reuptake blockade—is complex and not fully understood.

Future research directions should include:

Using in-vivo microdialysis in animal models to simultaneously measure the levels of AMMT, metaraminol, dopamine, norepinephrine, and serotonin in various brain regions following AMMT administration. researchgate.netresearchgate.net

Employing electrophysiological techniques to study how the release of metaraminol affects postsynaptic receptor activation and neuronal firing patterns compared to norepinephrine.

Investigating the long-term neuroadaptations in neurotransmitter systems following chronic exposure to AMMT.

Table 2: Modulation of Neurotransmitter Systems by Alpha-Methyl-meta-Tyrosine

| Neurotransmitter System | Mechanism of Modulation by AMMT | Consequence |

|---|---|---|

| Norepinephrine | Acts as a precursor to the false neurotransmitter metaraminol, which displaces norepinephrine from synaptic vesicles. karger.comderangedphysiology.com | Reduced sympathetic neurotransmission due to the release of a less potent agonist. karger.com |

| Dopamine | Reported to inhibit dopamine uptake. Also inhibits AADC, potentially reducing dopamine synthesis from L-DOPA. | Complex modulation; potential for both increased synaptic availability (uptake inhibition) and reduced synthesis. |

| Serotonin | May influence serotonin depletion. biolife-publisher.it Inhibition of AADC could also affect serotonin synthesis. | The precise impact on serotonergic function requires further investigation. |

Advanced Investigations into Potential Therapeutic Modalities Based on AMMT's Unique Pharmacological Profile

The unique pharmacological profile of AMMT suggests it could be revisited as a therapeutic agent for specific neuropsychiatric or neurological conditions. explorationpub.com Historically, it was investigated for Parkinson's disease and noted for potential antidepressant and stimulant properties. However, these early investigations did not lead to widespread clinical use. The reasons for this, including a finding that it was less active as a hypotensive agent than methyldopa despite its potent mechanism, remain unclear and warrant re-examination with modern research tools. karger.com

The "false neurotransmitter" mechanism is particularly intriguing from a therapeutic standpoint. Conditions characterized by excessive or unstable catecholaminergic activity, rather than a simple deficit or excess, could theoretically benefit from a treatment that dampens but does not eliminate neurotransmission. This provides a more subtle modulation compared to direct receptor antagonists or synthesis inhibitors like AMPT. eurekaselect.comresearchgate.net

Future advanced investigations could explore AMMT's potential in:

Hyperadrenergic States: In conditions like certain anxiety disorders or the behavioral symptoms associated with some genetic syndromes, the ability to temper norepinephrine release via a false transmitter could be beneficial. eurekaselect.com

Movement Disorders: While AMPT has been explored for dystonia and dyskinesia, the different mechanism of AMMT might offer an alternative approach. psychiatryonline.orgnih.gov Its effects on both dopamine and norepinephrine systems could be relevant.

Substance Abuse: Given the role of catecholamines in addiction, the potential of AMMT to modulate these pathways could be explored, similar to how AMPT has been studied. researchgate.net

The development of advanced drug delivery systems could also overcome previous limitations, allowing for more targeted and stable effects in the central nervous system. Furthermore, creating and testing novel derivatives of AMMT, inspired by compounds like alpha-fluoromethyl-m-tyrosine, could lead to agents with improved potency, selectivity, and pharmacokinetic properties for both therapeutic and diagnostic (e.g., PET imaging) purposes. nih.govmdpi.com

Q & A

Q. What are the established methods for synthesizing and characterizing α-methyl-m-tyrosine, and what analytical techniques validate its purity?

The synthesis of α-methyl-m-tyrosine (DL-form) involves condensation reactions using precursors like substituted benzaldehydes and hydantoin derivatives, followed by hydrolysis and resolution. Stein et al. (1955) described its preparation via catalytic hydrogenation and crystallization from methanol (dec. 296–297°C) . Characterization typically employs high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm molecular identity (C₁₀H₁₃NO₃; MW 195.22) and purity ≥98% .

Q. How does α-methyl-m-tyrosine inhibit catecholamine synthesis, and what experimental models are used to study this mechanism?

α-Methyl-m-tyrosine competitively inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine and norepinephrine biosynthesis. In vivo rodent models are commonly used, with tissue-specific catecholamine depletion measured via fluorometric assays or HPLC coupled with electrochemical detection. For example, Johnson & Pug (1970) demonstrated a 70% reduction in cardiac norepinephrine levels 24 hours post-administration (50 mg/kg, i.p.) .

Q. What are the standard protocols for quantifying α-methyl-m-tyrosine and its metabolites in biological samples?

Fluorometric methods (Shore et al., 1964) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Tissue homogenates are extracted with perchloric acid, followed by derivatization with dansyl chloride for fluorescence detection. Validation parameters include linearity (R² > 0.99), recovery rates (85–110%), and limits of detection (LOD < 5 ng/mL) .

Advanced Research Questions

Q. How do experimental variables (e.g., temperature, co-administered inhibitors) influence the pharmacokinetics and tissue distribution of α-methyl-m-tyrosine?

Johnson & Pug (1970) showed that metaraminol (a metabolite) accumulation in rat brains and hearts varies with ambient temperature (27°C vs. 4°C) and co-administration of α-methyl-p-tyrosine. At 27°C, brain metaraminol levels peaked at 12 µg/g tissue, while colder conditions reduced uptake by 40% . Table 1. Metaraminol concentrations in tissues after α-methyl-m-tyrosine administration:

| Tissue | Metaraminol (µg/g, 27°C) | Metaraminol (µg/g, 4°C) |

|---|---|---|

| Brain | 12.0 ± 1.2 | 7.2 ± 0.8 |

| Heart | 18.5 ± 2.1 | 11.1 ± 1.5 |

| Adrenals | 25.3 ± 3.0 | 15.8 ± 2.0 |

Q. What contradictions exist in the literature regarding α-methyl-m-tyrosine’s specificity as a catecholamine-depleting agent, and how can they be resolved?

Discrepancies arise from its partial inhibition of serotonin synthesis in certain brain regions (Corrodi & Hansson, 1966). Resolving these requires dual-labeling studies with ³H-norepinephrine and ¹⁴C-serotonin in microdissected tissue samples, combined with knockout models of tyrosine hydroxylase isoforms .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in α-methyl-m-tyrosine studies?

Non-linear mixed-effects modeling (NLME) accounts for inter-individual variability, while Bayesian hierarchical models improve power in small-sample studies. For example, a Hill coefficient (nₕ) of 1.3 was calculated for dose-dependent norepinephrine depletion in adrenal glands, indicating cooperative binding .

Q. How does α-methyl-m-tyrosine compare to analogs (e.g., α-methyl-p-tyrosine) in terms of blood-brain barrier permeability and metabolic stability?

Comparative studies using LC-MS/MS and permeability assays (e.g., PAMPA-BBB) show α-methyl-m-tyrosine has a 30% higher brain-to-plasma ratio than α-methyl-p-tyrosine due to enhanced passive diffusion (logP = -1.2 vs. -1.8). However, its shorter half-life (t₁/₂ = 2.1 h vs. 4.5 h) necessitates frequent dosing in chronic studies .

Methodological Guidance

Q. What controls are essential when designing in vivo studies to assess α-methyl-m-tyrosine’s long-term effects on neurotransmitter systems?

Include vehicle controls (saline or DMSO), positive controls (e.g., reserpine for vesicular depletion), and sham-operated animals. Monitor body weight, locomotor activity, and plasma corticosterone to rule out non-specific stress effects .

Q. How can researchers address batch-to-batch variability in synthesized α-methyl-m-tyrosine?

Implement quality control (QC) protocols:

Q. What ethical considerations apply to studies using α-methyl-m-tyrosine in animal models of psychiatric disorders?

Follow ARRIVE 2.0 guidelines for humane endpoints (e.g., <20% weight loss, no prolonged immobility). For behavioral despair models (e.g., forced swim test), limit trial duration to 6 minutes and provide post-test analgesia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。